7-Chlorobenzofuran-4-carboxylic acid
Overview
Description
7-Chlorobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications
1. Molecular Structure and Crystal Formation
- In the study of molecular structures, 7-Chlorobenzofuran-4-carboxylic acid derivatives have shown significance. For instance, the molecular structure of 4-chlorobenzoic acid is closely related and exhibits specific properties like planarity and hydrogen bonding, which are key in crystal formation (Gotoh, Katagiri, & Ishida, 2010).
2. Synthesis of Quinoline Derivatives
- Quinoline derivatives, which have various applications in medicinal chemistry, can be synthesized using intermediates related to this compound. These compounds demonstrate significant properties in developing anticancer agents (Bhatt, Agrawal, & Patel, 2015).
3. Interaction with Other Molecular Structures
- Research shows that derivatives of this compound can interact with other molecules like N,N-dimethylformamide, leading to unique hydrogen-bonded structures (Xu, Kennedy, Florence, & Shankland, 2004).
4. Catalysis in Chemical Reactions
- Certain chlorobenzoic acid derivatives, similar to this compound, are effective catalysts for amide condensation, significantly impacting the field of organic synthesis (Maki, Ishihara, & Yamamoto, 2006).
5. Synthesis and Optical Resolution
- The synthesis and optical resolution of chlorotriptycene-7-carboxylic acids, which share structural similarities with this compound, provide insights into the development of new optical materials and molecular recognition processes (Hashimoto, Shimizu, Ogura, & Nakagawa, 1974).
6. Analgesic Properties
- Some derivatives of this compound have shown potential as analgesic agents, indicating their relevance in pharmaceutical research (Boyle et al., 1986).
7. Synthesis of Anticancer Compounds
- The synthesis of specific 7-chloro-6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives, an important intermediate for anticancer drugs, highlights the relevance of this compound in medicinal chemistry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
8. Antimicrobial Activity
- Derivatives of this compound show significant antimicrobial activity, contributing to the development of new antibiotics and antifungal agents (Bhatt & Agrawal, 2010).
9. Application in Food Safety and Environment
- Carboxylic acids, including derivatives of this compound, play a crucial role in food preservation, agriculture, and as building blocks for chemical synthesis, impacting various industries (Mira & Teixeira, 2013).
10. Ion Transport and Extraction
- Research in ion transport and extraction has shown the use of carboxylic acids with ether oxygens and aromatic rings, which could include this compound derivatives, as effective carriers for alkali metal ions (Yamaguchi et al., 1988).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways .
Biochemical Pathways
For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways .
Pharmacokinetics
For example, this compound has a molecular weight of 196.59 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that this compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity) .
Properties
IUPAC Name |
7-chloro-1-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZOHSZUJYIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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